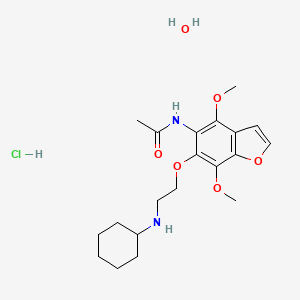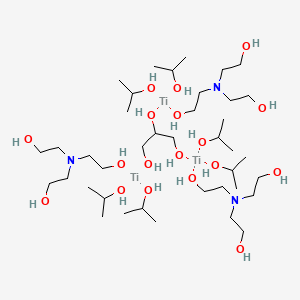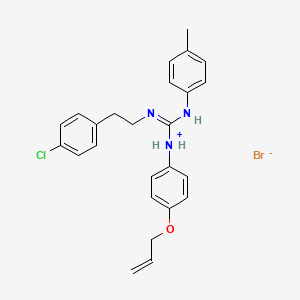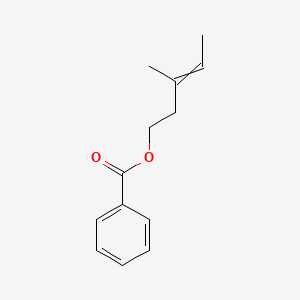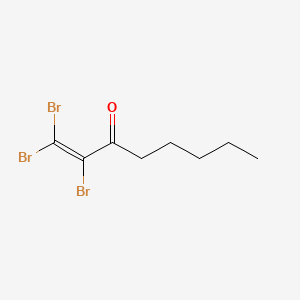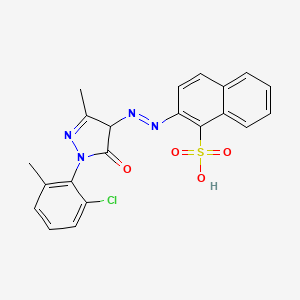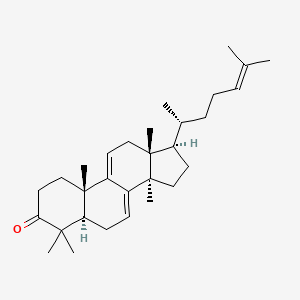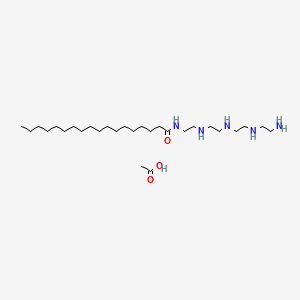
Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate is a complex organic compound with the molecular formula C26H57N5O.C2H4O2. It is known for its unique structure, which includes multiple aminoethyl groups attached to an octadecanamide backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate typically involves the reaction of octadecanamide with a series of aminoethyl groups. The process begins with the preparation of octadecanamide, which is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl groups. The final step involves the acetylation of the compound to form the monoacetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form strong interactions with proteins and other biomolecules, potentially affecting their function. These interactions can influence various cellular processes, making the compound of interest in both therapeutic and industrial applications .
類似化合物との比較
Similar Compounds
N-Stearoyltetraethylenetetramine: Similar in structure but lacks the acetyl group.
N-(2-((2-aminoethyl)amino)ethyl)stearamide: Contains fewer aminoethyl groups.
Uniqueness
Octadecanamide, N-(2-((2-((2-((2-aminoethyl)amino)ethyl)amino)ethyl)amino)ethyl)-, monoacetate is unique due to its multiple aminoethyl groups and the presence of an acetyl group.
特性
CAS番号 |
67953-23-5 |
|---|---|
分子式 |
C26H57N5O.C2H4O2 C28H61N5O3 |
分子量 |
515.8 g/mol |
IUPAC名 |
acetic acid;N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C26H57N5O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(32)31-25-24-30-23-22-29-21-20-28-19-18-27;1-2(3)4/h28-30H,2-25,27H2,1H3,(H,31,32);1H3,(H,3,4) |
InChIキー |
QKHILJSKSVXETI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCNCCNCCN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




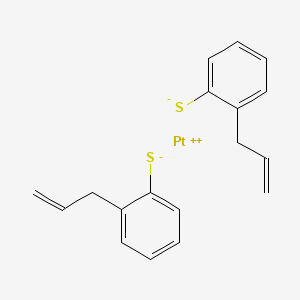
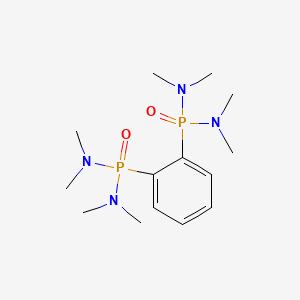

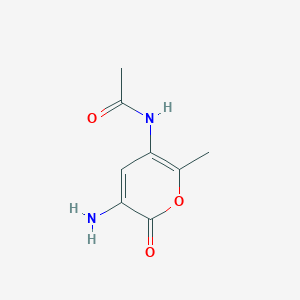
![(E)-but-2-enedioic acid;8-chloro-6-(2-chlorophenyl)-1-[4-(2-methoxyethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B13778512.png)
